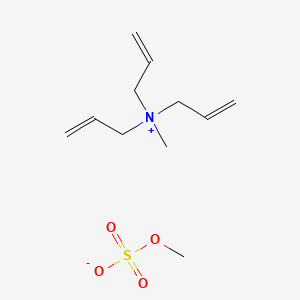
methyl sulfate;methyl-tris(prop-2-enyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl sulfate;methyl-tris(prop-2-enyl)azanium is a quaternary ammonium compound. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in industrial and scientific research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl sulfate;methyl-tris(prop-2-enyl)azanium typically involves the reaction of triallylamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reactants: Triallylamine and methyl sulfate.
Reaction Conditions: The reaction is usually conducted at a temperature range of 50-70°C.
Procedure: Triallylamine is slowly added to a solution of methyl sulfate under stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yield and purity of the product. The use of advanced analytical techniques ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl sulfate;methyl-tris(prop-2-enyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature range of 30-50°C.
Reduction: Sodium borohydride, temperature range of 20-40°C.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted ammonium compounds.
Applications De Recherche Scientifique
methyl sulfate;methyl-tris(prop-2-enyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl sulfate;methyl-tris(prop-2-enyl)azanium involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride (11): Similar structure but different counterion.
2-Propen-1-aminium, N-ethyl-N-methyl-N-2-propen-1-yl-, ethyl sulfate (11): Similar structure with an ethyl group instead of a methyl group.
Uniqueness
methyl sulfate;methyl-tris(prop-2-enyl)azanium is unique due to its specific methyl sulfate counterion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
17929-01-0 |
|---|---|
Formule moléculaire |
C11H21NO4S |
Poids moléculaire |
263.352 |
Nom IUPAC |
methyl sulfate;methyl-tris(prop-2-enyl)azanium |
InChI |
InChI=1S/C10H18N.CH4O4S/c1-5-8-11(4,9-6-2)10-7-3;1-5-6(2,3)4/h5-7H,1-3,8-10H2,4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
QIKLMAORCKFTLV-UHFFFAOYSA-M |
SMILES |
C[N+](CC=C)(CC=C)CC=C.COS(=O)(=O)[O-] |
Synonymes |
N-Methyl-N,N,N-triallylammonium methosulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


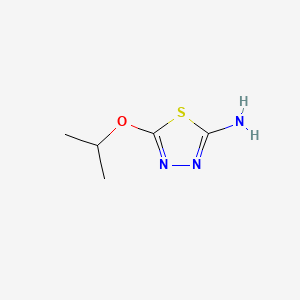
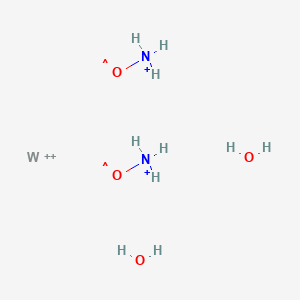

![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)
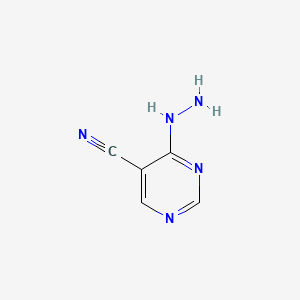
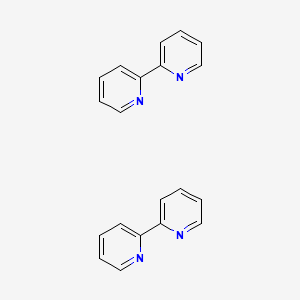

![(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione](/img/structure/B579380.png)
![[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate](/img/structure/B579381.png)
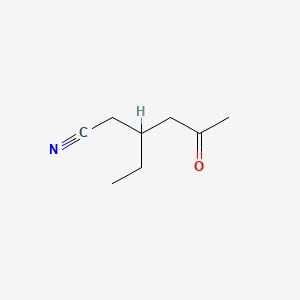
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)

